3,4-dihydro-2H-thiochromen-4-amine
Overview
Description
3,4-Dihydro-2H-thiochromen-4-amine is an organic compound with the molecular formula C9H11NS. It is a heterocyclic amine that contains a sulfur atom within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-thiochromen-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-mercaptobenzaldehyde with an amine under acidic conditions, followed by reduction to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-thiochromen-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions usually occur in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted amines and thioethers
Scientific Research Applications
3,4-Dihydro-2H-thiochromen-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-thiochromen-4-amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It may also interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science .
Comparison with Similar Compounds
Similar Compounds
Thiochroman-4-one: A related compound with a ketone group instead of an amine.
2H-1-Benzothiopyran-4-amine: Another sulfur-containing heterocycle with similar structural features.
Tetrahydrothiopyran-4-one: A sulfur-containing heterocycle with a different ring structure.
Uniqueness
3,4-Dihydro-2H-thiochromen-4-amine is unique due to its combination of an amine group and a sulfur-containing ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,4-dihydro-2H-thiochromen-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWQQTMIZMZZHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275826 | |
Record name | 3,4-dihydro-2H-thiochromen-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93192-72-4 | |
Record name | 3,4-dihydro-2H-thiochromen-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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